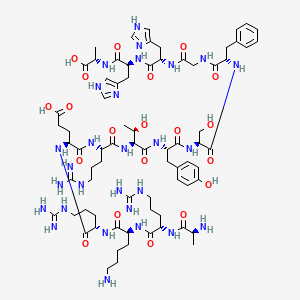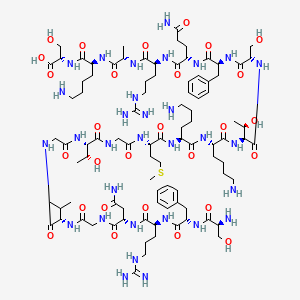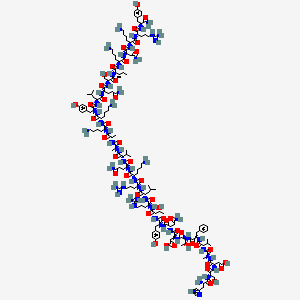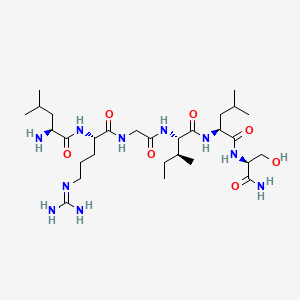![molecular formula C7H18BrNO2S2 B561647 [3-(トリメチルアンモニウム)プロピル] メタンチオスルホン酸ブロミド CAS No. 220560-60-1](/img/structure/B561647.png)
[3-(トリメチルアンモニウム)プロピル] メタンチオスルホン酸ブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is a chemical compound used in scientific research. It is used to form mixed disulfides .
Molecular Structure Analysis
The molecular formula of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is C7H18BrNO2S2 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis
“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is used to form mixed disulfides . The detailed chemical reactions involving this compound are not specified in the available resources.Physical and Chemical Properties Analysis
The molecular weight of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is 292.25 . More detailed physical and chemical properties are not provided in the available resources.科学的研究の応用
タンパク質構造機能研究
MTSETは、タンパク質の構造と機能を調査するための生化学分野で広く使用されています。特に、部位特異的スピン標識(SDSL)に役立ち、これはタンパク質構造の動的側面を調査するために使用される技術です。MTSETはタンパク質中のシステイン残基に特異的に反応し、研究者はタンパク質に安定した常磁性ラベルを導入することができます。 このラベルは、電子常磁性共鳴(EPR)分光法を使用して検出することができ、タンパク質のフォールディング、コンフォメーション変化、相互作用に関する洞察を提供します .
膜生物学
膜生物学では、MTSETはイオンチャネルとトランスポーターの特性と機能を研究するために使用されます。チャネルまたはトランスポーター内の特定のアミノ酸を修飾することにより、研究者はこれらの残基がイオン選択性、ゲーティングメカニズム、薬理学における役割を解明することができます。 MTSETは、イオンチャネルの細孔を裏打ちするシステイン残基を修飾する能力があり、これらのタンパク質のトポロジーと電気生理学的特性を特徴付けるための貴重なツールになります .
創薬
MTSETは、特に結合部位と薬物の作用機序の特定において、創薬にも役立ちます。科学者は、MTSETで標的タンパク質を化学的に修飾することにより、薬物が分子レベルでタンパク質とどのように相互作用するかを決定できます。 この情報は、効力が向上し、副作用が軽減された新規薬物を設計するために不可欠です .
ナノテクノロジー
ナノテクノロジーの分野では、MTSETはナノ粒子の表面を修飾して、安定性と機能性を高めるために使用されます。この化合物は、表面にスルヒドリル基を導入することができ、これを使用して他の分子を付着させたり、自己組織化単分子層を作成したりできます。 この修飾は、薬物送達、イメージング、診断アプリケーション向けのナノ粒子を開発するための鍵となります .
材料科学
MTSETは、親水性疎水性ブロックコポリマーの合成に材料科学で応用されています。これらのコポリマーは、薬物送達システム、組織工学足場、界面活性剤など、幅広い用途があります。 この化合物は、さまざまなポリマーブロック間のリンカーとして機能する能力があり、特定の特性を持つ新規材料を作成する際に貴重な資産となります .
分析化学
最後に、分析化学では、MTSETは質量分析(MS)および核磁気共鳴(NMR)分光法の標準として使用されます。これは、機器の較正と分析方法の検証のための参照化合物として役立ちます。 その明確に定義された構造と特性により、分析測定の精度と正確性を確保するための理想的な標準になります .
作用機序
Target of Action
The primary target of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including protein folding, enzyme activity, and cellular signaling.
Mode of Action
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide interacts with its targets (thiols) by forming mixed disulfides . This is a rapid and specific reaction .
生化学分析
Biochemical Properties
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide plays a crucial role in biochemical reactions, primarily through its interaction with thiol groups in proteins and enzymes. It forms mixed disulfides, which can be used to study the structural and functional aspects of proteins. The compound interacts with various biomolecules, including enzymes like glutathione S-transferase and proteins containing cysteine residues. These interactions are typically covalent, involving the formation of disulfide bonds that can alter the activity and conformation of the target biomolecules .
Cellular Effects
The effects of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide on cells are diverse and depend on the specific cellular context. It can influence cell signaling pathways by modifying the redox state of cysteine residues in signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the activity of transcription factors and enzymes involved in metabolic pathways, thereby altering cellular function .
Molecular Mechanism
At the molecular level, [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide exerts its effects through the formation of mixed disulfides with thiol groups in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. The compound can also induce changes in gene expression by modifying the redox state of transcription factors. These molecular mechanisms are crucial for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide in animal models vary with dosage. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .
Transport and Distribution
Within cells and tissues, [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical experiments .
特性
IUPAC Name |
trimethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2S2.BrH/c1-8(2,3)6-5-7-11-12(4,9)10;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFIZQKYFWENL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676183 |
Source


|
| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220560-60-1 |
Source


|
| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
![[Ala17]-MCH](/img/no-structure.png)




